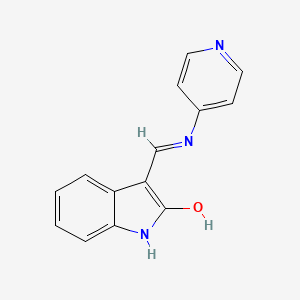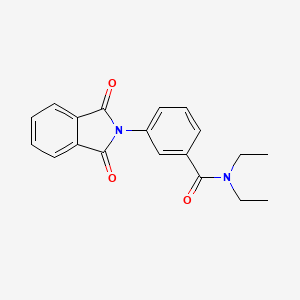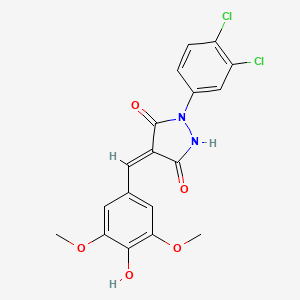
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol
描述
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol is a heterocyclic compound that features both indole and pyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-4-yliminomethyl)-1H-indol-2-ol typically involves the condensation of 4-pyridinecarboxaldehyde with 2-aminoindole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-(pyridin-4-ylaminomethyl)-1H-indol-2-ol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(pyridin-4-yliminomethyl)-1H-indol-2-ol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Pyridine derivatives: Compounds such as pyridine-4-carboxaldehyde and pyridine-4-amine share the pyridine moiety.
Uniqueness
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol is unique due to the combination of indole and pyridine moieties, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(pyridin-4-yliminomethyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-12(9-16-10-5-7-15-8-6-10)11-3-1-2-4-13(11)17-14/h1-9,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCNSEWNBNGVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-AMINO-3-[(1Z)-1-CYANO-2-(2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3877759.png)
![5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B3877774.png)
![4-hydroxy-N'-[(2-nitrophenyl)carbonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B3877775.png)
![N-[2-(2-methylpropylidene)cyclohexylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3877781.png)
![N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B3877784.png)
![ethyl (2Z)-2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877791.png)
![2-(2-methoxyphenoxy)-N'-[2-(phenylthio)benzylidene]acetohydrazide](/img/structure/B3877794.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide](/img/structure/B3877811.png)
![(3Z)-3-({[4-(METHYLSULFANYL)PHENYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3877816.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3877823.png)
![ethyl (2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877839.png)
![ethyl 2-[4-(allyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877845.png)
